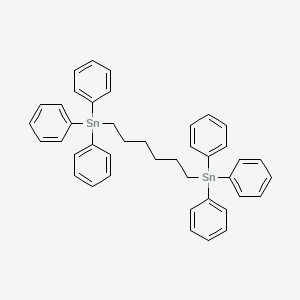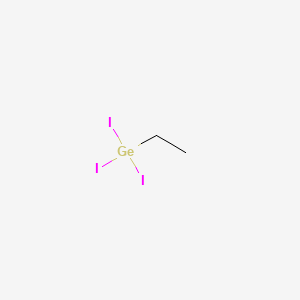
Ethyltriiodogermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltriiodogermane is an organogermanium compound with the chemical formula C2H5GeI3. It is characterized by the presence of an ethyl group (C2H5) attached to a germanium atom, which is further bonded to three iodine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyltriiodogermane can be synthesized through the reaction of germanium tetrachloride (GeCl4) with ethyl iodide (C2H5I) in the presence of a reducing agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
GeCl4+3C2H5I→C2H5GeI3+3HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyltriiodogermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2) and ethyl iodide.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and ethyl iodide (C2H5I).
Reduction: Lower oxidation state germanium compounds.
Substitution: Ethyltrichlorogermane (C2H5GeCl3) or ethyltribromogermane (C2H5GeBr3).
Applications De Recherche Scientifique
Ethyltriiodogermane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Studies are investigating its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyltriiodogermane involves its interaction with various molecular targets. The germanium atom can form stable complexes with biomolecules, potentially affecting their function. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparaison Avec Des Composés Similaires
Ethyltrichlorogermane (C2H5GeCl3): Similar structure but with chlorine atoms instead of iodine.
Ethyltribromogermane (C2H5GeBr3): Similar structure but with bromine atoms instead of iodine.
Methyltriiodogermane (CH3GeI3): Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its chloro and bromo analogs. The ethyl group also provides different steric and electronic effects compared to the methyl group .
Propriétés
Numéro CAS |
4916-38-5 |
|---|---|
Formule moléculaire |
C2H5GeI3 |
Poids moléculaire |
482.40 g/mol |
Nom IUPAC |
ethyl(triiodo)germane |
InChI |
InChI=1S/C2H5GeI3/c1-2-3(4,5)6/h2H2,1H3 |
Clé InChI |
YJRRAEXVMXWZBN-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


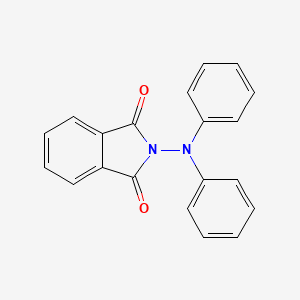
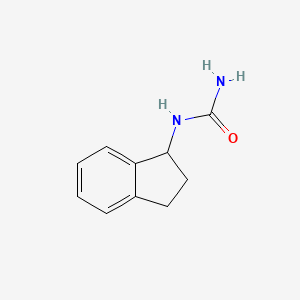
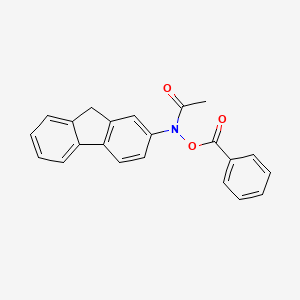
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
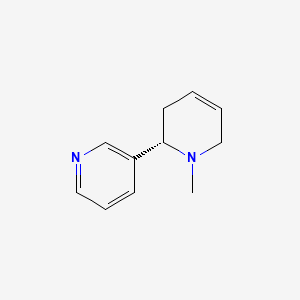
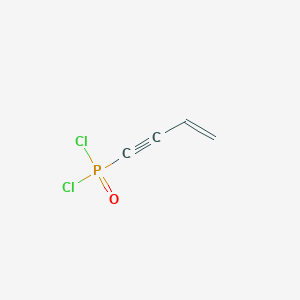


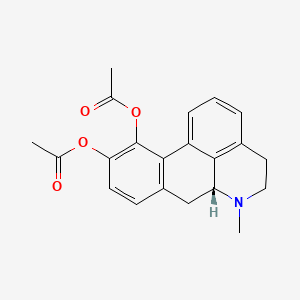
![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)
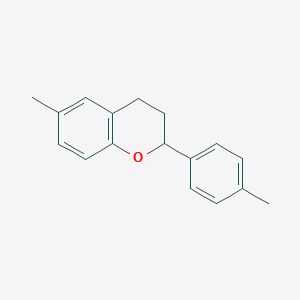
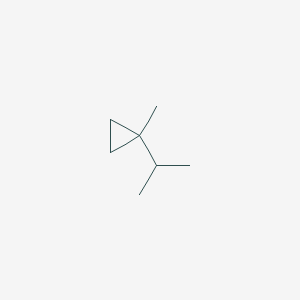
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
